BenchChemオンラインストアへようこそ!

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Medicinal chemistry Drug design Lipophilicity optimization

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1174309-74-0) is a heterocyclic small molecule with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol. It features a pyrazole core bearing an ethyl group at the 4-position, a methyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a primary amine at the 5-position.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
Cat. No. B13626621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C2=CC=CC=N2)C)N
InChIInChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3
InChIKeyXVOPUUWBJLOCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Chemical Identity and Core Properties for Procurement Evaluation


4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 1174309-74-0) is a heterocyclic small molecule with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol . It features a pyrazole core bearing an ethyl group at the 4-position, a methyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a primary amine at the 5-position [1]. This compound belongs to a class of 5-aminopyrazole derivatives that have been investigated in patent literature as intermediates for kinase inhibitors, sEH inhibitors, and agrochemical agents [2]. Commercially, it is available as a research chemical with a typical purity of 98% and is classified as harmful/irritant (GHS07) .

Why Simple Substitution of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine with In-Class Analogs Is Not Straightforward


The 4-ethyl substituent on the pyrazole ring of this compound introduces distinct steric and lipophilic properties compared to its 4-unsubstituted, 4-methyl, 4-fluoro, or 4-aryl analogs. In the context of pyrazole-based soluble epoxide hydrolase (sEH) inhibitors, the nature of the substituent at the 4-position of the pyrazole ring directly influences both potency (IC₅₀ values spanning from low nanomolar to micromolar ranges) and selectivity profiles against CYP3A4 [1]. Even within closely related series, a change from hydrogen to ethyl at the 4-position can alter the calculated logP by approximately 0.5–0.8 units, affecting solubility, membrane permeability, and off-target binding [2]. Generic substitution without verification of target engagement, selectivity, and ADME parameters can therefore lead to significantly different experimental outcomes. The quantitative evidence below substantiates where meaningful differentiation exists.

Quantitative Differentiation Evidence for 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine Against Closest Analogs


Lipophilicity (Calculated logP) Differential Between 4-Ethyl and 4-Unsubstituted Analogs

The 4-ethyl substitution raises the calculated partition coefficient (XLogP3-AA) to 1.3, compared to approximately 0.5–0.8 for the 4-unsubstituted analog 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS 92406-50-3) [1]. This 0.5–0.8 logP increase translates to an approximately 3- to 6-fold increase in predicted membrane partitioning, which may enhance passive cellular permeability but also increase the risk of CYP450-mediated metabolism [2].

Medicinal chemistry Drug design Lipophilicity optimization

Rotatable Bond Count and Conformational Flexibility Compared to 4-Aryl Analogs

The target compound has 2 rotatable bonds (ethyl group and pyridin-2-yl ring), whereas the 4-(4-fluorophenyl) analog (CAS 1174306-33-2) has 3 rotatable bonds due to the additional phenyl ring [1]. Fewer rotatable bonds correlate with lower conformational entropy penalty upon binding and have been associated with improved ligand efficiency metrics in fragment-based drug discovery [2].

Conformational analysis Ligand efficiency Fragment-based design

Molecular Weight Advantage of 4-Ethyl Over 4-Aryl Substituted Analogs

At 202.26 g/mol, the target compound is approximately 40 g/mol lighter than the 4-(4-fluorophenyl) analog (MW ≈ 242.25 g/mol) and significantly lighter than 4-(4-chlorophenyl) or 4-(4-methoxyphenyl) variants [1]. This lower molecular weight places the compound firmly within lead-like chemical space (MW < 350) and reduces the risk of downstream molecular property attrition [2].

Lead-likeness Molecular weight optimization Fragment elaboration

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 3 hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of 56.7 Ų, compared to 4 HBA and a TPSA of 59.7–64.5 Ų for 4-fluoro and 4-chloro analogs [1]. TPSA values below 60–70 Ų are generally predictive of good blood-brain barrier penetration, while values above 140 Ų correlate with poor oral absorption [2].

ADME prediction Blood-brain barrier penetration Oral bioavailability

Class-Level sEH Inhibitory Activity Context for 2-Pyridyl Pyrazole Scaffolds

In the sEH inhibitor series reported by Lo et al. (2010), 2-pyridine-substituted pyrazoles demonstrated IC₅₀ values in the low nanomolar range (reported range: 0.8–44 nM for optimized analogs), with the 2-pyridyl moiety forming key hydrogen-bond interactions within the catalytic domain [1]. While the specific IC₅₀ of the target compound has not been publicly reported, the 4-ethyl substituent is predicted to occupy the hydrophobic pocket adjacent to the catalytic triad, similar to other alkyl-substituted analogs that achieved IC₅₀ values of 27–33 µM in a related series [2].

Enzyme inhibition Soluble epoxide hydrolase Pyrazole SAR

Storage and Handling Stability: Supply Chain Integrity Considerations

The compound requires sealed, dry storage at 2–8°C and is shipped at room temperature within the continental US, with shipping times of 3–5 days (UK stock) to 10–14 days (China stock) . Its purity specification of ≥98% is consistent with research-grade intermediates in this class; however, the primary amine at the 5-position makes it susceptible to oxidation and acylation under ambient conditions, necessitating strict adherence to storage recommendations .

Chemical stability Procurement specifications Storage conditions

Optimal Research and Procurement Scenarios for 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization and SAR Expansion

This compound provides a synthetically tractable scaffold for exploring the SAR of the 4-position in pyrazole-based sEH inhibitors. The 2-pyridyl moiety at the 3-position is a validated pharmacophore for sEH binding, as demonstrated by co-crystal structures (PDB: 3OTQ) [1]. The 4-ethyl substituent offers a starting point for alkyl chain elaboration to probe the hydrophobic pocket adjacent to the catalytic triad. Researchers can systematically vary the 4-alkyl group (ethyl → propyl → isopropyl → cyclopropyl) to map steric and lipophilic requirements, using the computed logP (1.3) and rotatable bond count (2) as baseline parameters [2].

Fragment-Based Drug Discovery: Balanced Lead-Like Properties

With a molecular weight of 202.26 g/mol, TPSA of 56.7 Ų, and only 2 rotatable bonds, this compound resides in favorable lead-like chemical space [1]. It offers a unique balance: sufficient lipophilicity (XLogP3-AA = 1.3) for membrane permeability while avoiding the molecular weight bloat of 4-aryl analogs (>240 g/mol). This makes it suitable as a fragment hit for targets where the pyridine-pyrazole core engages a key binding motif and the 4-ethyl group provides a vector for fragment growing or merging strategies [2].

Kinase Inhibitor Intermediate: BTK and Related Tyrosine Kinase Programs

Patent literature (e.g., US20240083900) describes pyrazol-5-amine derivatives as key intermediates for potent BTK inhibitors with IC₅₀ values reaching 1 nM for optimized compounds [1]. The 4-ethyl-1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine scaffold contains the core structural elements found in these patent examples, and its primary amine at the 5-position serves as a derivatization handle for amide coupling or urea formation to introduce target-specific pharmacophores [2].

Agrochemical Lead Discovery: Insecticidal/Fungicidal Pyrazole Amides

The 1-substituted pyridyl-pyrazolyl amide patent family (EP2295425A1) demonstrates that pyrazole scaffolds with a pyridin-2-yl substituent exhibit insecticidal and fungicidal activity [1]. This compound can serve as a precursor for generating amide libraries at the 5-amino position, enabling screening against agricultural pest targets. Its moderate lipophilicity (logP 1.3) and low molecular weight are consistent with agrochemical lead criteria [2].

Quote Request

Request a Quote for 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.